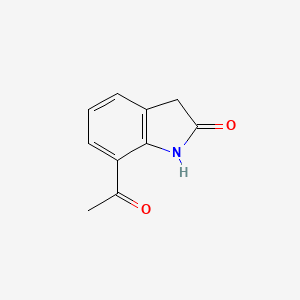

7-Acetyloxindole

Descripción

7-Acetyloxindole is a derivative of oxindole, a heterocyclic aromatic compound featuring a fused benzene and pyrrolidone ring. The acetyl group (-COCH₃) at the 7-position distinguishes it structurally from other oxindole derivatives. For instance, 7-(1-Acetoxymethylidene)Benzonorbornadiene () shares functional group similarities, such as an acetoxy moiety, which undergoes hydrolysis to yield formyl derivatives. This suggests that 7-Acetyloxindole may exhibit comparable reactivity, such as susceptibility to acid- or base-catalyzed transformations.

Propiedades

Número CAS |

104019-21-8 |

|---|---|

Fórmula molecular |

C10H9NO2 |

Peso molecular |

175.18 g/mol |

Nombre IUPAC |

7-acetyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H9NO2/c1-6(12)8-4-2-3-7-5-9(13)11-10(7)8/h2-4H,5H2,1H3,(H,11,13) |

Clave InChI |

HZNHRGBBFZXLTD-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC=CC2=C1NC(=O)C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 7-Acetyloxindole with structurally related 7-substituted indole derivatives, focusing on molecular properties, synthesis, and functional behavior.

Table 1: Structural and Physicochemical Comparison

*Note: Data for 7-Acetyloxindole is inferred from structural analogs due to lack of direct evidence.

Key Comparative Insights:

- Synthesis Pathways: 7-(1-Acetoxymethylidene)Benzonorbornadiene () is synthesized via benzyne addition to 6-acetoxyfulvene, followed by acid hydrolysis. A similar approach could theoretically apply to 7-Acetyloxindole, though steric and electronic effects of the oxindole core may alter reaction kinetics . In contrast, 7-azaindole and 7-methylindole are synthesized through substitution reactions or cyclization, highlighting divergent strategies for 7-functionalization .

- Reactivity and Stability: The acetyl group in 7-Acetyloxindole may confer higher polarity compared to 7-methylindole, influencing solubility and chromatographic behavior (e.g., retention times in HPLC, as described in ) . Unlike 7-azaindole, which participates in hydrogen bonding, 7-Acetyloxindole’s ketone group could engage in electrophilic reactions, such as condensations or reductions, akin to acetophenone derivatives .

- Toxicological and Analytical Considerations: emphasizes rigorous toxicity testing for 2-amino-4-hydroxyethylaminoaniline, underscoring the need for similar studies on 7-Acetyloxindole, which are absent in the provided data . Analytical methods like HPLC () and spectroscopic techniques () would be critical for characterizing 7-Acetyloxindole’s purity and stability, paralleling approaches for its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.